Aniline, 2,6-dichloro-4-thiocyanato-

Description

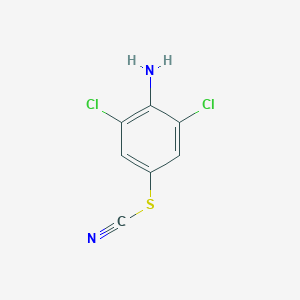

2,6-Dichloro-4-thiocyanatoaniline is a substituted aniline derivative featuring chlorine atoms at the 2- and 6-positions and a thiocyanato (-SCN) group at the 4-position. This compound’s structure combines halogenation and pseudohalogen functionalization, which influences its reactivity, solubility, and applications in organic synthesis. The thiocyanato group, a sulfur-containing pseudohalogen, imparts distinct electronic and steric properties compared to halogens or alkyl/aryl substituents .

Properties

CAS No. |

14030-85-4 |

|---|---|

Molecular Formula |

C7H4Cl2N2S |

Molecular Weight |

219.09 g/mol |

IUPAC Name |

(4-amino-3,5-dichlorophenyl) thiocyanate |

InChI |

InChI=1S/C7H4Cl2N2S/c8-5-1-4(12-3-10)2-6(9)7(5)11/h1-2H,11H2 |

InChI Key |

VJUNBEHHFKUMHW-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)SC#N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)SC#N |

Other CAS No. |

14030-85-4 |

Synonyms |

4-Amino-3,5-dichlorophenyl thiocyanate |

Origin of Product |

United States |

Scientific Research Applications

Chemical Characteristics

Aniline, 2,6-dichloro-4-thiocyanato- is characterized by the presence of both chlorine and thiocyanate groups. These functional groups enhance its chemical reactivity and biological activity, making it suitable for various industrial applications. The compound's structure allows it to interact effectively with biological molecules, influencing its efficacy as a pesticide and herbicide.

Applications in Agriculture

Pesticide and Herbicide Intermediate:

The primary application of aniline, 2,6-dichloro-4-thiocyanato- is as an intermediate in the synthesis of pesticides and herbicides. It is particularly effective against a range of agricultural pests due to its biological activity. The compound is utilized in the development of insecticides that target specific pests while minimizing harm to beneficial organisms .

Case Study: Insecticidal Activity

Research has demonstrated that compounds containing thiocyanate groups exhibit significant insecticidal and ovicidal activities. For instance, the synthesis of hexaflumuron, a benzoyl urea insecticide that acts as a chitin synthesis inhibitor, relies on intermediates like aniline, 2,6-dichloro-4-thiocyanato-. This compound has shown rapid action against pests such as bollworms .

Environmental Considerations

The use of aniline derivatives in agriculture raises concerns regarding environmental impact. However, advancements in synthetic methods aim to reduce waste generation and improve yield efficiency while minimizing ecological footprints. For instance, modern synthesis techniques focus on recycling solvents and reducing hazardous by-products during production processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between 2,6-dichloro-4-thiocyanatoaniline and selected analogs:

*Calculated based on formula C7H4Cl2N2S.

Reactivity and Stability

- This contrasts with trifluoromethyl (-CF3) groups, which are electron-withdrawing and stabilize aromatic rings against electrophilic attacks .

- Chlorine vs. Methoxy Groups : Chlorine atoms increase electrophilic substitution resistance compared to methoxy (-OCH3) groups, which activate the ring via electron donation .

- Environmental Persistence: Chloroanilines (e.g., 2,6-dichloro derivatives) are noted for environmental persistence and toxicity, while thiocyanato analogs may exhibit different degradation pathways due to SCN’s susceptibility to oxidation .

Toxicity and Environmental Impact

- Chloroanilines (e.g., 2,6-dichloro derivatives) are classified as persistent pollutants with acute aquatic toxicity .

Preparation Methods

Chlorination of Para-Substituted Nitroanilines Followed by Thiocyanation

A foundational approach involves the chlorination of para-nitroaniline derivatives, followed by nitro-to-thiocyanato group substitution. The chlorination step, as detailed in US5068443A , employs chlorine gas () in acetic acid to produce 2,6-dichloro-4-nitroaniline (DCNA) with yields exceeding 90%. Key parameters include:

-

Temperature : 16–35°C to prevent over-chlorination.

-

Solvent system : Glacial acetic acid, enabling efficient dissolution and slurry formation.

Subsequent thiocyanation of DCNA adapts methods from CN111349032A , where nitro groups are replaced via reaction with ammonium thiocyanate () and in methanol. For 2,6-dichloro-4-nitroaniline, this involves:

-

Diazotization : Treat DCNA with and at 0–5°C to form a diazonium salt.

-

Thiocyanation : React the diazonium salt with at 15–25°C, yielding 2,6-dichloro-4-thiocyanato-aniline.

Example Protocol

Direct Thiocyanation of 2,6-Dichloroaniline

An alternative single-step method introduces the thiocyanato group directly into 2,6-dichloroaniline. Drawing from CN111349032A , electrophilic substitution is facilitated by and in methanol:

Optimization Insights

-

Temperature : 15–25°C minimizes byproduct formation.

-

Solvent : Methanol enhances reagent solubility and reaction homogeneity.

-

Molar ratio : 1:1.05–1.2 (aniline:) ensures complete conversion.

Industrial Production Methods

Batch Reactor Systems

Large-scale synthesis adopts batch reactors with:

-

Recycling of acetic acid : Effluent from chlorination (≥90% acetic acid) is reused, reducing waste and costs.

-

Continuous sparging : Enhances mixing and reaction efficiency, as demonstrated in US5068443A .

Table 1: Industrial Chlorination Parameters

Purification and Waste Management

-

Filtration : Rapid filtration at 20–30°C isolates DCNA with >97% purity.

-

Effluent treatment : Acetic acid recovery systems reduce environmental impact, aligning with green chemistry principles.

Mechanistic and Kinetic Considerations

Reaction Mechanism for Thiocyanation

The thiocyanation of 2,6-dichloroaniline proceeds via electrophilic aromatic substitution (EAS):

-

Generation of thiocyanogen ( : oxidizes to , the electrophile.

-

Attack at para position : The amino group directs to position 4, forming the thiocyanato derivative.

Kinetic Profile

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Chlorination + Thiocyanation | 89–94 | 97–99 | High |

| Direct Thiocyanation | 85–90 | 95–97 | Moderate |

Key Findings

Q & A

Q. How does vacuum distillation optimize the purification of 2,6-dichloro-4-thiocyanatoaniline from complex reaction mixtures?

- Methodology : Simulate vapor-liquid equilibria using UNIFAC models for non-ideal mixtures (). Operate at reduced pressure (10–50 mmHg) to lower boiling points (<200°C). Use a two-column continuous system:

- Column 1 : Remove low-boiling impurities (e.g., 1,2-dichlorobenzene).

- Column 2 : Isolate the target compound with >98% purity. Validate via GC-MS and melting point analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.